molecular formula C11H15NO2 B1395376 3-Azetidinyl 2-methoxy-4-methylphenyl ether CAS No. 1219948-84-1

3-Azetidinyl 2-methoxy-4-methylphenyl ether

Cat. No. B1395376
CAS RN: 1219948-84-1
M. Wt: 193.24 g/mol
InChI Key: BIRPABCEZXLRHY-UHFFFAOYSA-N
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Description

3-Azetidinyl 2-methoxy-4-methylphenyl ether (3-AEME) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. 3-AEME has a wide range of biochemical and physiological effects, which have been shown to be beneficial for medical research and laboratory experiments.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 2-methoxy-4-methylphenyl ether is not yet fully understood. It is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is also believed to act through the modulation of several neurotransmitter systems, including serotonin and GABA.
Biochemical and Physiological Effects
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and GABA. These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its relatively low toxicity. The main limitation of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

Future research on 3-Azetidinyl 2-methoxy-4-methylphenyl ether should focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of a variety of conditions, and optimizing its synthesis. Additionally, further research should be conducted to investigate the potential toxicological effects of 3-Azetidinyl 2-methoxy-4-methylphenyl ether, as well as its potential interactions with other drugs. Finally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-Azetidinyl 2-methoxy-4-methylphenyl ether.

Scientific Research Applications

3-Azetidinyl 2-methoxy-4-methylphenyl ether has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA). These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.

properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRPABCEZXLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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